molecular formula C15H13NO5S B475615 4-Formylphenyl 4-(acetylamino)benzenesulfonate CAS No. 432000-22-1

4-Formylphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B475615
CAS No.: 432000-22-1
M. Wt: 319.3g/mol
InChI Key: UJDZRORFHYYPJG-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-(acetylamino)benzenesulfonate is an organic compound with the molecular formula C15H13NO5S. This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, an acetylamino group (–NHCOCH3) attached to another phenyl ring, and a sulfonate group (–SO3) linking the two phenyl rings. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 4-(acetylamino)benzenesulfonate typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-Formylphenylboronic Acid: This is achieved by reacting 4-bromobenzaldehyde with tri-n-butyl borate in the presence of a Grignard reagent.

    Coupling Reaction: The 4-formylphenylboronic acid is then coupled with 4-(acetylamino)benzenesulfonyl chloride using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts and continuous flow reactors to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Formylphenyl 4-(acetylamino)benzenesulfonic acid.

    Reduction: 4-Hydroxymethylphenyl 4-(acetylamino)benzenesulfonate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formylphenyl 4-(acetylamino)benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetylamino group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects. The sulfonate group enhances the compound’s solubility and stability in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic Acid: Similar in structure but lacks the acetylamino and sulfonate groups.

    4-Acetylaminophenylboronic Acid: Similar in structure but lacks the formyl and sulfonate groups.

Uniqueness

4-Formylphenyl 4-(acetylamino)benzenesulfonate is unique due to the presence of all three functional groups (formyl, acetylamino, and sulfonate) in a single molecule. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

(4-formylphenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-11(18)16-13-4-8-15(9-5-13)22(19,20)21-14-6-2-12(10-17)3-7-14/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDZRORFHYYPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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